2-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorophenyl group, a pyrazole ring, and a pyrazine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions to introduce the fluorine atom onto the phenyl ring.
Coupling reactions: The pyrazole and pyrazine rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide
- 2-(4-bromophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide
- 2-(4-methylphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-23-11-13(9-22-23)17-15(19-6-7-20-17)10-21-16(24)8-12-2-4-14(18)5-3-12/h2-7,9,11H,8,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCYNNLQWUNHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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